molecular formula C13H12N4O B14352738 3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine CAS No. 93587-12-3

3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine

Cat. No.: B14352738
CAS No.: 93587-12-3
M. Wt: 240.26 g/mol
InChI Key: XQHMZVRUEAOATG-UHFFFAOYSA-N
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Description

3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features a benzimidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine typically involves the condensation of 6-methoxy-1H-benzimidazole with 2-aminopyridine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives .

Scientific Research Applications

3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine is unique due to its combined benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

93587-12-3

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H12N4O/c1-18-8-4-5-10-11(7-8)17-13(16-10)9-3-2-6-15-12(9)14/h2-7H,1H3,(H2,14,15)(H,16,17)

InChI Key

XQHMZVRUEAOATG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC=C3)N

Origin of Product

United States

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